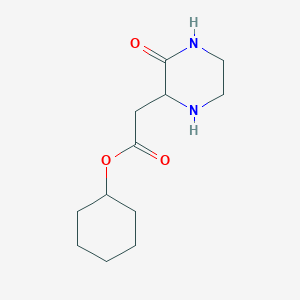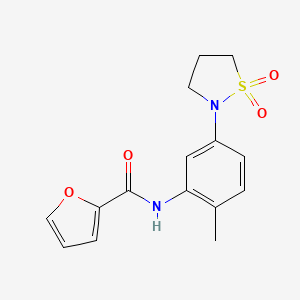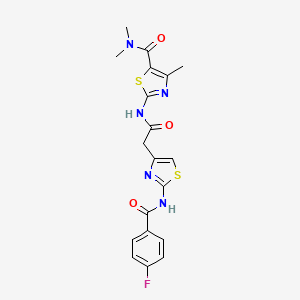
2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of molecules that have been studied for their potential in various applications due to their unique molecular structures and properties. Thiazoles, a core component of this compound, are heterocyclic compounds containing both sulfur and nitrogen in the ring. They are of significant interest in organic chemistry and medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
Synthesis of thiazole derivatives, including those with complex substituents like 4-fluorobenzamido groups, typically involves multistep synthetic routes. Methods such as the reaction of aminocyanacetamide to produce 5-aminothiazole-4-carboxamide precursors have been reported to yield high total yields and are considered environmentally friendly, suitable for industrial production (Wang et al., 2014). Additionally, three-component reactions involving enaminoesters, sulfur, and bromodifluoroacetamides/esters have been developed for the selective synthesis of thiazoles and isothiazoles, highlighting the versatility of synthetic approaches available for constructing such molecules (Ma et al., 2020).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The compound is related to the broader family of thiazole derivatives, which have been extensively studied for their diverse applications in medicinal chemistry and drug development. A key area of research has been the synthesis of thiazole-5-carboxylates, which are valuable intermediates in the production of various pharmacologically active molecules. Techniques such as photolysis in the presence of thioamides have been employed to achieve moderate yields of these esters, highlighting the potential for chemical modification and synthesis of complex thiazole derivatives like the one (Fong et al., 2004).
Biological Activity
Research on thiazole derivatives has also explored their biological activities, including antimicrobial and anticancer potentials. For example, the synthesis of 5-aminothiazole-4-carboxamide has been reported as a precursor for thiazole [4,5-d] pyrimidines, indicating the role of thiazole compounds in developing treatments for various diseases. This method of synthesis is considered environmentally friendly and suitable for industrial production, suggesting potential scalability for pharmaceutical applications (Wang et al., 2014).
Another aspect of thiazole research involves the exploration of drug-like properties and receptor antagonism. The substitution and modification of the thiazole structure have led to the identification of compounds with significant potency and selectivity towards specific biological targets, demonstrating the versatility of thiazole derivatives in drug design (Cheung et al., 2010).
Antimicrobial and Anticancer Studies
The antimicrobial resistance challenge has prompted the synthesis and evaluation of thiazole derivatives for their activity against resistant bacteria. Studies have shown that some synthesized thiazole compounds exhibit good to moderate activity against selected bacterial and fungal strains, highlighting their potential as antimicrobial agents (Anuse et al., 2019).
In the realm of anticancer research, thiazole derivatives have been identified as promising anticancer agents due to their ability to modulate antitumor properties through various substitutions on the thiazole scaffold. The synthesis of new benzothiazole acylhydrazones and their evaluation against cancer cell lines have provided insights into the therapeutic potential of thiazole-based compounds in cancer treatment (Osmaniye et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S2/c1-10-15(17(28)25(2)3)30-19(21-10)23-14(26)8-13-9-29-18(22-13)24-16(27)11-4-6-12(20)7-5-11/h4-7,9H,8H2,1-3H3,(H,21,23,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHQRWSLCSUZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

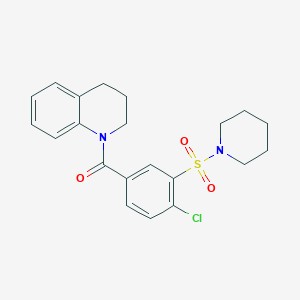
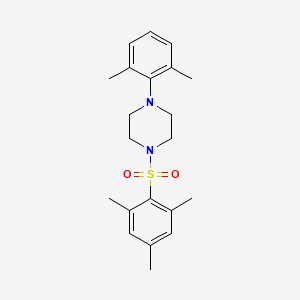
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)
![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)
